Propanedinitrile, (2-azidoethyl)(phenylmethyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

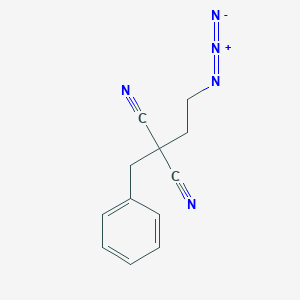

Propanedinitrile, (2-azidoethyl)(phenylmethyl)- is a chemical compound with the molecular formula C11H9N3 It is characterized by the presence of a phenylmethyl group and an azidoethyl group attached to a propanedinitrile backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanedinitrile, (2-azidoethyl)(phenylmethyl)- typically involves the reaction of benzyl cyanide with 2-azidoethanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure the completion of the reaction, followed by purification steps to isolate the desired product.

Industrial Production Methods

Industrial production of Propanedinitrile, (2-azidoethyl)(phenylmethyl)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Propanedinitrile, (2-azidoethyl)(phenylmethyl)- undergoes various types of chemical reactions, including:

Oxidation: The azido group can be oxidized to form nitro or nitroso derivatives.

Reduction: The nitrile groups can be reduced to primary amines using reducing agents such as lithium aluminum hydride.

Substitution: The azido group can participate in nucleophilic substitution reactions to form a variety of substituted derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Lithium aluminum hydride or catalytic hydrogenation conditions are employed.

Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Primary amines.

Substitution: Substituted azido derivatives.

Scientific Research Applications

Medicinal Chemistry

Antibacterial Activity:

One of the primary applications of propanedinitrile derivatives is in the development of antibacterial agents. Recent studies have highlighted the synthesis of compounds that exhibit significant activity against antibiotic-resistant bacteria. For example, a study synthesized 1-(2-azidoethyl)-2-methyl-5-nitro-1H-imidazole and tested its antibacterial efficacy against Gram-negative bacteria such as E. coli and Pseudomonas aeruginosa . The results indicated that these compounds could potentially overcome resistance mechanisms, demonstrating their relevance in combating nosocomial infections.

Case Study:

A notable case involved the synthesis of hybrid compounds combining imidazole derivatives with propanedinitrile moieties. These hybrids were evaluated for their antibacterial properties using the agar disc-diffusion method. The findings revealed that several synthesized compounds exhibited high inhibition potency against Staphylococcus aureus, a common pathogen associated with hospital-acquired infections .

Material Science

Polymer Chemistry:

Propanedinitrile derivatives are also utilized in polymer chemistry for the synthesis of novel materials. The azido group present in propanedinitrile allows for click chemistry reactions, which are pivotal in creating functionalized polymers with specific properties. For instance, these compounds can be employed in the preparation of hydrogels or coatings that exhibit enhanced mechanical strength and biocompatibility.

Data Table: Properties of Propanedinitrile-Based Polymers

| Property | Value |

|---|---|

| Mechanical Strength | High |

| Biocompatibility | Excellent |

| Thermal Stability | Moderate to High |

| Reactivity | High (due to azide group) |

Synthetic Organic Chemistry

Synthesis Pathways:

The synthesis of propanedinitrile derivatives often involves multi-step reactions, including nucleophilic substitutions and cycloadditions. Researchers have reported various synthetic routes leading to high yields of desired products, showcasing the versatility of this compound in organic synthesis.

Case Study:

In one study, researchers synthesized a series of propanedinitrile derivatives through a reaction involving azidoethyl and phenylmethyl groups. The synthetic pathway demonstrated efficient yields ranging from 63% to 91%, indicating the compound's utility as an intermediate in complex organic syntheses .

Future Perspectives

The ongoing research into propanedinitrile, (2-azidoethyl)(phenylmethyl)- suggests promising avenues for its application in drug development and material sciences. As antibiotic resistance continues to pose significant challenges in healthcare, compounds derived from propanedinitrile may play a crucial role in developing new therapeutic agents.

Mechanism of Action

The mechanism of action of Propanedinitrile, (2-azidoethyl)(phenylmethyl)- involves its interaction with specific molecular targets. The azido group can undergo click chemistry reactions, forming stable triazole rings with alkynes. This property is exploited in bioconjugation and labeling studies. The nitrile groups can also interact with nucleophiles, leading to the formation of various derivatives with potential biological activity.

Comparison with Similar Compounds

Similar Compounds

Propanedinitrile, (phenylmethylene)-: Similar structure but lacks the azidoethyl group.

Propanedinitrile, (2-phenyldiazenyl)-2-(phenylmethyl)-: Contains a diazenyl group instead of an azido group.

Uniqueness

Propanedinitrile, (2-azidoethyl)(phenylmethyl)- is unique due to the presence of both azido and nitrile functional groups, which confer distinct reactivity and potential applications. The azido group allows for click chemistry applications, while the nitrile groups provide versatility in chemical transformations.

Biological Activity

Propanedinitrile, (2-azidoethyl)(phenylmethyl)- is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, drawing from various scientific sources.

Propanedinitrile, (2-azidoethyl)(phenylmethyl)- is characterized by the presence of an azido group, which is known to enhance biological activity through various mechanisms. The compound's structure can be represented as follows:

- Chemical Formula : C₉H₈N₄

- Molecular Weight : 176.19 g/mol

- CAS Number : [Not provided in search results]

Synthesis

The synthesis of propanedinitrile derivatives often involves the reaction of azido compounds with various electrophiles. For instance, one method includes the reaction of 1-(2-azidoethyl)-2-methyl-5-nitro-1H-imidazole with alkynes in the presence of copper catalysts, leading to the formation of hybrid compounds with enhanced antibacterial properties .

Antibacterial Activity

Recent studies have indicated that azido compounds can exhibit significant antibacterial activity. For example:

- Case Study : A series of azido derivatives were tested against Gram-positive and Gram-negative bacteria. Compounds displayed Minimum Inhibitory Concentration (MIC) values ranging from 20 µM to 70 µM against Staphylococcus aureus and Escherichia coli, indicating moderate antibacterial potency .

| Compound | MIC against S. aureus (µM) | MIC against E. coli (µM) |

|---|---|---|

| 1 | 20 | 40 |

| 2 | 30 | 50 |

| 3 | 25 | 60 |

Antifungal Activity

In addition to antibacterial effects, some derivatives of propanedinitrile have shown promise as antifungal agents. Certain hydrazides derived from azido compounds exhibited inhibitory activity against lipoxygenase and demonstrated potential in treating fungal infections .

The biological activity of propanedinitrile derivatives can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Some compounds inhibit enzymes such as lipoxygenase, which plays a role in inflammatory responses.

- DNA Interaction : Azido groups can interact with DNA, potentially leading to strand breaks and cell death in pathogenic organisms .

- Antioxidant Properties : Compounds have been noted for their antioxidant capabilities, which may contribute to their overall biological effects .

Properties

CAS No. |

649759-74-0 |

|---|---|

Molecular Formula |

C12H11N5 |

Molecular Weight |

225.25 g/mol |

IUPAC Name |

2-(2-azidoethyl)-2-benzylpropanedinitrile |

InChI |

InChI=1S/C12H11N5/c13-9-12(10-14,6-7-16-17-15)8-11-4-2-1-3-5-11/h1-5H,6-8H2 |

InChI Key |

LETKBWZRWIEGKH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC(CCN=[N+]=[N-])(C#N)C#N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.